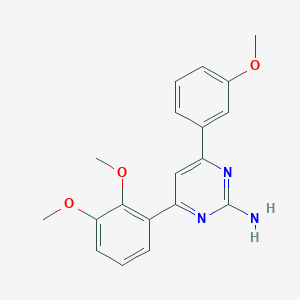
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound that has been studied in both scientific research and laboratory experiments. It is a derivative of pyrimidin-2-amine, a heterocyclic amine, and is composed of two aromatic rings connected by a bromine atom. The compound has been used in various applications, such as in the synthesis of other compounds, as a catalyst for organic reactions, and as a drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. In addition, it has been used as a ligand for transition metal complexes, which can be used for various applications, such as catalysis, sensing, and imaging. It has also been studied for its potential uses in the synthesis of other compounds, such as peptides, nucleosides, and heterocycles.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as a catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. It is also believed to act as a ligand for transition metal complexes, which can then be used for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to be non-toxic in animal models, suggesting that it may be safe for use in humans. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its high yields, low cost, and non-toxicity. It is also relatively easy to synthesize and can be used as a catalyst for organic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to isolate and purify the desired compound.
Zukünftige Richtungen
The potential future directions for 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, its potential applications in drug synthesis, and its potential therapeutic effects. In addition, further research into its biochemical and physiological effects may lead to new uses for the compound in the laboratory. Finally, further research into its stability in different conditions may lead to new and improved synthesis methods.
Synthesemethoden
The synthesis of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be accomplished through a variety of methods. One method involves the reaction of 3-bromophenylboronic acid and 3-methoxyphenylboronic acid in the presence of an aqueous solution of potassium carbonate and an organic solvent, such as dimethyl sulfoxide (DMSO). This reaction produces the desired compound in high yields. Another method involves the reaction of an amine and the corresponding bromoarene in the presence of a palladium catalyst. This method has been found to produce the desired compound in high yields.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOQYXYXKUISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














